N1-(2,5-difluorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a unique combination of fluorinated phenyl, triazolo, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The triazole ring can be introduced through cyclization reactions involving hydrazine derivatives and carbon disulfide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated phenyl and triazole-thiazole moieties could be useful in designing new materials with specific electronic or photonic properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets. The triazole and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorinated phenyl ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazepine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific combination of fluorinated phenyl, triazolo, and thiazole moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H17F2N5O2S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
InChI |
InChI=1S/C21H17F2N5O2S/c1-12-4-2-3-5-15(12)18-26-21-28(27-18)14(11-31-21)8-9-24-19(29)20(30)25-17-10-13(22)6-7-16(17)23/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30) |
InChI Key |
OELYVYIESOADGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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